methyl 4-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate
Description
This compound features a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and a methyl benzoate group at the N1 position (Fig. 1). The triazole ring is a key pharmacophore in medicinal and agrochemical research due to its stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
methyl 4-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-17(22)13-6-4-12(5-7-13)11-20-18(23)21(14-8-9-14)16(19-20)15-3-2-10-25-15/h2-7,10,14H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSPACBUFNBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 345.37 g/mol |
| CAS Number | 1428363-28-3 |
The presence of the triazole ring and thiophene moiety is critical for its biological activity, as these structures are known to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. This compound has been tested against various cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 8.2 |
| A549 (lung cancer) | 12.0 |
These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through various pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is attributed to its ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory response. The following table summarizes the IC values for COX inhibition:
| Enzyme | IC (µM) |
|---|---|
| COX-1 | 25.0 |
| COX-2 | 30.0 |
This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
A notable study published in MDPI explored the synthesis and antibacterial activity of triazole derivatives similar to this compound. The study reported significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on structural modifications .
In another investigation focused on anticancer properties, derivatives were screened against multiple cancer cell lines, revealing promising results in inhibiting tumor growth . The research emphasized the importance of structural features in enhancing biological activity.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its derivatives are noted for their potential as:
1. Antimicrobial Agents:
- The triazole ring structure is associated with significant antimicrobial properties. Studies have demonstrated that derivatives of triazole compounds can effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria .
2. Anticancer Properties:
- Compounds containing the triazole moiety have been evaluated for their anticancer activities against several cancer cell lines. For example, studies have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
3. Antiviral Activity:
- Some derivatives have been investigated for their potential as antiviral agents, particularly against HIV and other viral infections .
4. Antidiabetic Effects:
- Research has also explored the anti-diabetic properties of triazole derivatives, suggesting they may help regulate blood glucose levels through various mechanisms .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives in clinical and laboratory settings:
-
Antimicrobial Efficacy Study:
A study published in a peer-reviewed journal evaluated the antibacterial activity of synthesized triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups . -
Anticancer Evaluation:
In another study focusing on anticancer properties, methyl 4-cyclopropyl derivatives were tested against a panel of cancer cell lines using doxorubicin as a reference drug. The findings suggested that certain derivatives exhibited comparable or superior efficacy in inhibiting cell growth . -
Diabetes Management Research:
Research investigating the anti-diabetic effects revealed that specific derivatives could improve insulin sensitivity and glucose uptake in cellular models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antimicrobial Research
Compound BF13754 (CAS 1448073-60-6)
- Structure : 3-{2-[4-Cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(4-fluorophenyl)urea
- Differences : Replaces the methyl benzoate with a urea-linked 4-fluorophenyl group.
- Molecular Weight : 387.43 g/mol
- Activity: Antimicrobial properties inferred from structural similarity to quinolone-triazole hybrids (e.g., compounds 13b and 14a in ), which exhibit MIC values of 0.25–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound 13b ()
- Structure: Quinolone-triazole hybrid with an oxadiazole-thione linker.
- Key Feature: Combines a fluoroquinolone (antibacterial) with a triazole-oxadiazole scaffold.
- Activity: Broad-spectrum antimicrobial agent with MIC = 0.5 μg/mL against Pseudomonas aeruginosa .
Thiencarbazone-methyl (CAS 317815–83–1)
- Structure : Methyl 4-{[(3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl}-5-methyl-3-thiophenecarboxylate
- Differences : Replaces thiophen-2-yl with a methyl-substituted thiophene and adds a sulfamoyl group.
- Application : Herbicide with EPA tolerances established for residues in crops like wheat and barley .
Propoxycarbazone-methyl (EPA-regulated herbicide)
- Structure: Methyl 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]benzoate
- Key Feature : Propoxy group at position 3 and sulfonyl benzoate at N1.
- Application : Controls invasive grasses in cereals; metabolite toxicity studied by the EPA .
Ethyl 4-{[3-(Adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate
- Structure : Adamantane and phenyl substituents on the triazole core.
- Crystallography: Exhibits a planar triazole ring (dihedral angle = 90° with phenyl) and chair-shaped piperazine, stabilized by C–H···O hydrogen bonds.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name/CAS | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl, methyl benzoate | C₁₉H₁₇N₃O₃S | 367.43 | Research chemical |
| BF13754 (1448073-60-6) | 4-fluorophenyl urea | C₁₈H₁₈FN₅O₂S | 387.43 | Antimicrobial research |
| Thiencarbazone-methyl (317815–83–1) | Methylthiophene, sulfamoyl | C₁₃H₁₄N₄O₅S₂ | 382.41 | Herbicide |
| Propoxycarbazone-methyl | Propoxy, sulfonyl benzoate | C₁₅H₁₈N₄O₆S | 382.39 | Herbicide |
Research Findings and Implications
- Activity Trends: Quinolone-triazole hybrids (e.g., 13b) show superior antimicrobial activity over urea-linked derivatives (e.g., BF13754), likely due to dual-targeting (DNA gyrase and enzyme inhibition) .
- Regulatory Status : Agrochemical triazoles (e.g., Thiencarbazone-methyl) highlight the importance of substituent choice in reducing environmental persistence .
Q & A
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze bond angles (e.g., C7–C8–C9 = 119.07°) and electron density maps, identifying nucleophilic sites (e.g., triazole N-atoms) .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis risks for the ester group .
- Thermogravimetric analysis (TGA) : Complement computational data with experimental decomposition profiles (e.g., melting points 126–134°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
